

Dmtap headgroup and hydrocarbon chain structure

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Compound of Interest

Compound Name: *Dmtap*

Cat. No.: *B3044028*

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An In-depth Technical Guide to **DMTAP**: Structure, Properties, and Applications

Introduction

1,2-dimyristoyl-3-trimethylammonium-propane (**DMTAP**) is a synthetic cationic lipid renowned for its utility in drug delivery and gene therapy research. Its amphiphilic structure, comprising a permanently cationic headgroup and saturated hydrocarbon chains, enables the formation of liposomes and other lipid nanoparticles. These structures can efficiently encapsulate and transport therapeutic molecules, such as nucleic acids and small molecule drugs, across cellular membranes. This guide provides a detailed examination of the molecular structure of **DMTAP**, its physicochemical properties, and its applications, with a focus on experimental protocols and mechanistic pathways relevant to researchers in the field.

Molecular Structure of DMTAP

The chemical architecture of **DMTAP** is fundamental to its function as a transfection agent and drug delivery vehicle. It consists of two primary components: a hydrophilic headgroup and two hydrophobic hydrocarbon chains.

- **Headgroup:** The headgroup of **DMTAP** is a trimethylammonium-propane moiety. The nitrogen atom is quaternized, meaning it is bonded to four carbon atoms (three methyl groups and one propyl group). This configuration confers a permanent positive charge that is independent of the surrounding pH. This constant charge is crucial for its electrostatic

interaction with anionic molecules like phosphate groups in DNA and RNA, driving the formation of lipid-polynucleotide complexes (lipoplexes).

- **Hydrocarbon Chains:** **DMTAP** possesses two myristoyl chains, which are saturated hydrocarbon chains each containing 14 carbon atoms (C14:0). These chains are attached to the glycerol-like propane backbone via ester linkages at the sn-1 and sn-2 positions. The saturated nature of these chains allows for tight packing within a lipid bilayer, resulting in a relatively high phase transition temperature and the formation of stable, rigid liposomal structures.

Physicochemical Properties

The bulk properties of **DMTAP** and the liposomes it forms are dictated by its molecular structure. These properties are critical for predicting its behavior in vitro and in vivo.

| Property | Value | Significance |
|---|--|---|
| Molecular Weight | 602.0 g/mol | Essential for calculating molar concentrations in formulations. |
| Chemical Formula | C ₃₄ H ₇₀ NO ₄ ⁺ | Defines the elemental composition of the lipid. |
| Phase Transition Temp (T _m) | 23 °C (73.4 °F) | The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. It affects membrane fluidity and stability. |
| Critical Micelle Conc. (CMC) | ~ 1.5 x 10 ⁻⁵ M | The concentration above which DMTAP molecules self-assemble into micelles in aqueous solution. |
| Headgroup pKa | Not Applicable | As a quaternary ammonium cation, the headgroup has a permanent positive charge and does not undergo protonation/deprotonation. |

Key Experimental Protocols

Protocol for DMTAP Liposome Preparation via Thin-Film Hydration

This protocol describes a common method for preparing unilamellar vesicles composed of **DMTAP**, often in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

- **DMTAP** chloride salt
- DOPE
- Chloroform
- Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)
- Rotary evaporator
- Water bath sonicator or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- **Lipid Dissolution:** Dissolve **DMTAP** and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
- **Film Formation:** Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (~30-35°C) to evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the flask's inner surface.
- **Vacuum Drying:** Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

- **Hydration:** Add the desired hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-10 mM).
- **Vesicle Formation:** Agitate the flask by vortexing or gentle shaking at a temperature above the T_m . This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).
- **Size Reduction (Extrusion):** To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Load the suspension into a pre-heated extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process yields large unilamellar vesicles (LUVs).

Protocol for Liposome Characterization

A. Size and Polydispersity Index (PDI) Measurement:

- **Sample Preparation:** Dilute a small aliquot of the liposome suspension in the hydration buffer to avoid multiple scattering effects.
- **Instrument Setup:** Use a Dynamic Light Scattering (DLS) instrument. Set the temperature to 25°C and allow the system to equilibrate.
- **Measurement:** Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform at least three measurements to ensure reproducibility.
- **Data Analysis:** The instrument's software will report the z-average diameter (hydrodynamic size) and the PDI. A PDI value below 0.2 indicates a monodisperse population of liposomes.

B. Zeta Potential Measurement:

- **Sample Preparation:** Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.
- **Instrument Setup:** Use an instrument capable of Laser Doppler Velocimetry (LDV), often integrated with a DLS system.
- **Measurement:** Inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles.

- **Data Analysis:** The software calculates the zeta potential based on the electrophoretic mobility. For cationic lipids
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